N,N-dimethyl-6-(2-tert-butylhydrazinyl)pyridine-3-sulfonamide
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Overview
Description
N,N-dimethyl-6-(2-tert-butylhydrazinyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a pyridine ring substituted with a sulfonamide group, a tert-butylhydrazinyl group, and two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(2-tert-butylhydrazinyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the tert-Butylhydrazinyl Group: The tert-butylhydrazinyl group is introduced through a nucleophilic substitution reaction, where the hydrazine derivative reacts with the pyridine sulfonamide.
N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(2-tert-butylhydrazinyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylhydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butylhydrazinyl group.
Scientific Research Applications
N,N-dimethyl-6-(2-tert-butylhydrazinyl)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(2-tert-butylhydrazinyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Used in veterinary medicine to treat livestock diseases.
Uniqueness
N,N-dimethyl-6-(2-tert-butylhydrazinyl)pyridine-3-sulfonamide is unique due to its specific structural features, such as the tert-butylhydrazinyl group and the N,N-dimethylation
Properties
CAS No. |
7065-57-8 |
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Molecular Formula |
C11H20N4O2S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
6-(2-tert-butylhydrazinyl)-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H20N4O2S/c1-11(2,3)14-13-10-7-6-9(8-12-10)18(16,17)15(4)5/h6-8,14H,1-5H3,(H,12,13) |
InChI Key |
NRRWRCNQQUNPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NNC1=NC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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